molecular formula C11H10BrN5O2 B1662288 Hymenialdisin CAS No. 82005-12-7

Hymenialdisin

Katalognummer: B1662288
CAS-Nummer: 82005-12-7
Molekulargewicht: 324.13 g/mol
InChI-Schlüssel: ATBAETXFFCOZOY-QPJJXVBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Biochemische Analyse

Biochemical Properties

Hymenialdisine interacts with several enzymes and proteins. It acts as an inhibitor of Cyclin-dependent kinase 2 and Cyclin-dependent kinase 5 . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

Hymenialdisine has significant effects on various types of cells and cellular processes. It not only suppresses osteoclastogenesis but also promotes osteoblast differentiation . Hymenialdisine influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Hymenialdisine exerts its effects at the molecular level through several mechanisms. It inhibits Cyclin-dependent kinase 2 and Cyclin-dependent kinase 5, which leads to changes in gene expression . It also blocks the NF-κB and MAPK signaling pathways, and NFATc1 expression .

Eigenschaften

CAS-Nummer

82005-12-7

Molekularformel

C11H10BrN5O2

Molekulargewicht

324.13 g/mol

IUPAC-Name

(4E)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one

InChI

InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19)/b7-4+

InChI-Schlüssel

ATBAETXFFCOZOY-QPJJXVBHSA-N

SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br

Isomerische SMILES

C\1CNC(=O)C2=C(/C1=C/3\C(=O)NC(=N3)N)C=C(N2)Br

Kanonische SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br

Aussehen

Assay:≥97%A yellow oil

Synonyme

Alternative Name: SK&F 108752

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hymenialdisine
Reactant of Route 2
Hymenialdisine
Reactant of Route 3
Hymenialdisine
Reactant of Route 4
Hymenialdisine
Reactant of Route 5
Hymenialdisine
Reactant of Route 6
Hymenialdisine
Customer
Q & A

Q1: What is the primary mechanism of action of Hymenialdisine?

A1: Hymenialdisine is a potent inhibitor of various protein kinases. [, , , , , , ] It primarily exerts its effects by competitively binding to the ATP-binding site of these kinases, thereby inhibiting their activity. [, , ]

Q2: Which kinases are significantly inhibited by Hymenialdisine?

A2: Hymenialdisine potently inhibits several key kinases involved in cell cycle regulation and inflammatory responses, including:* Glycogen Synthase Kinase 3β (GSK-3β) [, , ]* Cyclin-Dependent Kinases (CDKs), specifically CDK2 and CDK5 [, , , , , , ]* Mitogen-Activated Protein Kinase Kinase 1 (MEK-1) []* Checkpoint Kinase 2 (Chk2) [, ]

Q3: What are the downstream effects of Hymenialdisine's kinase inhibition?

A3: Hymenialdisine's kinase inhibition leads to various downstream effects, including:* Suppression of inflammatory responses: Hymenialdisine inhibits the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) by interfering with the NF-κB signaling pathway. [, , , , , ]* Inhibition of angiogenesis: Hymenialdisine reduces the expression of Vascular Endothelial Growth Factor (VEGF) and IL-8, key players in angiogenesis, by suppressing NF-κB activity. []* Induction of cell cycle arrest and apoptosis: By inhibiting CDKs and Chk2, Hymenialdisine can induce cell cycle arrest and apoptosis in cancer cells. [, , , , , , ]* Promotion of osteoblast differentiation: Hymenialdisine can activate the GSK-3β/β-catenin/T-cell factor (TCF)/Lymphoid Enhancer Factor (LEF) signaling pathway, leading to increased expression of Runx2, a crucial transcription factor for osteoblast differentiation. []* Neuroprotective effects: Hymenialdisine exhibits neuroprotective activity, potentially through its inhibitory action on GSK-3β and its ability to induce the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, leading to antioxidant effects. [, ]

Q4: What is the molecular formula and weight of Hymenialdisine?

A4: The molecular formula of Hymenialdisine is C11H10BrN5O, and its molecular weight is 308.15 g/mol. [, , , ]

Q5: What are the key spectroscopic features of Hymenialdisine?

A5: Hymenialdisine's structure is characterized by a pyrrolo[2,3-c]azepin-8-one ring system fused with a glycocyamidine ring. [] Its spectroscopic characteristics include distinctive signals in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses. [, , , ]

Q6: Are there different isomers of Hymenialdisine?

A6: Yes, Hymenialdisine exists as both 10E and 10Z isomers, with the 10Z isomer being the more commonly isolated form. [, , ] Additionally, tautomerism has been observed in dimethyl sulfoxide (DMSO) solutions of Hymenialdisine. []

Q7: Is there information available regarding Hymenialdisine's material compatibility and stability under various conditions?

A7: The provided research papers primarily focus on Hymenialdisine's biological activity and do not delve into material compatibility or stability under different environmental conditions. Further research is needed to explore these aspects.

Q8: Have any formulation strategies been investigated to enhance Hymenialdisine's stability, solubility, or bioavailability?

A8: While the provided research papers don't elaborate on specific formulation strategies for Hymenialdisine, the development of novel analogs and derivatives often aims to improve pharmacological properties like stability, solubility, and bioavailability. [, ]

Q9: Have computational chemistry techniques been employed to study Hymenialdisine?

A9: Yes, molecular docking studies have been conducted to investigate Hymenialdisine's interactions with target kinases like CDK2, CDK5, and GSK-3β. [, ] These studies provide insights into the binding modes and structural features responsible for Hymenialdisine's inhibitory activity.

Q10: Have Quantitative Structure-Activity Relationship (QSAR) models been developed for Hymenialdisine analogs?

A10: The provided research mentions QSAR studies conducted on Hymenialdisine analogs to explore the relationship between their chemical structure and anticancer activity. [] These models can guide the design and development of more potent and selective Hymenialdisine derivatives.

Q11: How do structural modifications of Hymenialdisine affect its activity, potency, and selectivity?

A11: SAR studies have revealed that modifications to the Hymenialdisine scaffold can significantly influence its biological activity:* Modifications to the glycocyamidine ring: Replacing the glycocyamidine ring with other heterocycles can alter kinase inhibitory activity and selectivity. [, ]* Bromination: The presence and position of the bromine atom are crucial for Hymenialdisine's potency. For instance, Debromohymenialdisine, lacking the bromine atom, generally exhibits lower potency than Hymenialdisine. [, , ]* Substitutions at the 2-position: Introducing various substituents at the 2-position of the pyrrolo[2,3-c]azepin-8-one ring system can modulate kinase inhibitory activity and selectivity. [, ]

Q12: What in vitro models have been used to study the effects of Hymenialdisine?

A12: Numerous cell-based assays have been employed to investigate Hymenialdisine's biological activity, including:* Cancer cell lines: Various cancer cell lines, including pancreatic cancer, ovarian cancer, and colon cancer cells, have been used to assess Hymenialdisine's antiproliferative and pro-apoptotic effects. [, , ] * Human rheumatoid synovial fibroblasts (RSF): RSFs have been utilized to study Hymenialdisine's anti-inflammatory effects, particularly its ability to inhibit the production of pro-inflammatory mediators like PGE2 and IL-8. [, , , ]* Osteoblast and osteoclast cultures: These cultures have been used to investigate Hymenialdisine's effects on bone cell differentiation and function, demonstrating its potential for treating bone-related disorders like osteoporosis. []* Neuronal cell lines: Neuronal cell lines like N2a cells have been employed to study Hymenialdisine's neuroprotective effects and its influence on neurite outgrowth. []

Q13: What in vivo models have been used to evaluate Hymenialdisine's therapeutic potential?

A13: Animal models have been employed to evaluate Hymenialdisine's in vivo efficacy:

  • Mouse models of pancreatic cancer: Hymenialdisine has shown promising antitumor activity in mouse models of pancreatic cancer, significantly inhibiting tumor growth. []
  • Ovariectomized (OVX) mouse model of osteoporosis: In OVX mice, Hymenialdisine effectively prevented bone loss, highlighting its potential for treating osteoporosis. []

Q14: Have any clinical trials been conducted with Hymenialdisine?

A14: While preclinical studies have shown promising results, the provided research papers do not mention any completed or ongoing clinical trials for Hymenialdisine. Further research and development are required to translate its therapeutic potential to clinical applications.

Q15: What is known about the toxicology and safety profile of Hymenialdisine?

A15: Although Hymenialdisine demonstrates promising biological activities, some studies indicate potential toxicity concerns:* Cytotoxicity: Hymenialdisine can exhibit cytotoxic effects, particularly at higher concentrations. [, , ] The therapeutic window and potential long-term effects need further investigation.* Limited information on long-term effects: The available research primarily focuses on Hymenialdisine's short-term effects. Comprehensive toxicological studies are crucial to evaluate potential long-term consequences.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.